REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([N:13]([CH2:14][CH:15]([CH3:16])[CH3:17])[CH2:18][c:19]2[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]2)[CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:33][CH2:34][Cl:35].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[NH:8]1[CH2:9][CH:10]([N:13]([CH2:14][CH:15]([CH3:16])[CH3:17])[CH2:18][c:19]2[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]2)[CH2:11][CH2:12]1
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Name
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CC(C)CN(Cc1ccc(Cl)cc1)C1CCN(C(=O)OC(C)(C)C)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CN(Cc1ccc(Cl)cc1)C1CCN(C(=O)OC(C)(C)C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC(C)CN(Cc1ccc(Cl)cc1)C1CCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |